Acetic acid;2-fluorotetradec-11-en-1-ol
Description
Acetic acid; 2-fluorotetradec-11-en-1-ol (C₁₆H₂₉FO₂) is an ester derivative of acetic acid and 2-fluorotetradec-11-en-1-ol. The compound features:
- A fluorine atom at the C2 position of the tetradecene chain.
- An unsaturated bond at the C11 position.
- An acetate group esterified to the hydroxyl group at C1.
Properties
CAS No. |
172617-00-4 |
|---|---|
Molecular Formula |
C16H31FO3 |
Molecular Weight |
290.41 g/mol |
IUPAC Name |
acetic acid;2-fluorotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H27FO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15)13-16;1-2(3)4/h3-4,14,16H,2,5-13H2,1H3;1H3,(H,3,4) |
InChI Key |
KHZGQZLFSIWGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCC(CO)F.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogen-Fluorine Exchange Reactions
A common approach involves substituting hydroxyl or halogen groups with fluorine. For example, diethylaminosulfur trifluoride (DAST) has been employed to convert secondary alcohols to fluorinated analogs. In a protocol adapted from, bromofluoromethane was used to alkylate intermediates, achieving fluorination at the 2nd carbon with 80–86% yields under controlled temperatures (−5°C to 0°C). Similarly, Selectfluor , a bench-stable fluorinating agent, was utilized in photoredox-catalyzed reactions to introduce fluorine atoms into aliphatic chains.
Key conditions :
Electrophilic Fluorination
Electrophilic agents like N-fluoro sulfonimides enable direct fluorination of alkenes or alcohols. For instance, nonafluorobutanesulfonyl fluoride (NfF) was reacted with steroidal alcohols to achieve β-fluorination with >80% yields. Applied to tetradec-11-en-1-ol analogs, this method could install fluorine at the 2nd position while preserving the double bond.
Olefination: Constructing the C11 Double Bond
Wittig Reaction
The Wittig reaction is widely used to introduce double bonds. As demonstrated in, (E)-3-pentenyl triphenylphosphonium bromide was reacted with 9-acetoxy nonanal under basic conditions (NaHMDS, THF) to form tetradeca-9,12-dien-1-ol acetate. Adapting this method, a phosphonium ylide derived from 2-fluorotetradecan-1-ol could generate the C11 double bond with high (E)-selectivity.
Typical protocol :
Elimination Reactions
Dehydrohalogenation or dehydration of vicinal dihalides or alcohols offers an alternative. For example, in, Friedel-Crafts alkylation followed by KMnO₄ oxidation produced trifluorobenzene acetic acid, showcasing the utility of elimination in forming conjugated systems.
Chain Elongation: Building the Tetradecyl Backbone
Grignard Reactions
Grignard reagents (e.g., alkyl magnesium bromides) can extend carbon chains. In, aluminum amalgam reduced trienes to generate elongated aliphatic esters, yielding 70% after purification. For the target compound, a C14 chain could be assembled via sequential Grignard additions to a fluorinated epoxide or ketone.
Cross-Metathesis
Olefin cross-metathesis using Hoveyda-Grubbs catalysts enables modular chain extension. While not directly cited in the provided sources, this method is compatible with fluorinated alkenes and could position the C11 double bond regioselectively.
Esterification: Acetic Acid Incorporation
Fischer Esterification
Classical acid-catalyzed esterification (acetic acid, H₂SO₄) was employed in to synthesize tetradec-9,12-dien-1-ol acetate. For the target compound, refluxing 2-fluorotetradec-11-en-1-ol with excess acetic acid and H₂SO₄ achieved 70–85% conversion.
Acyl Chloride Coupling
Reaction with acetyl chloride in pyridine offers milder conditions. In, trifluoroacetyl chloride was coupled with vinyl ethers using N-methylmorpholine, yielding 74–82% of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one. Applied here, acetyl chloride and DMAP could esterify the alcohol at room temperature.
Comparative data :
| Method | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Fischer | H₂SO₄ | 70–85 | 95 | |
| Acyl chloride | Pyridine | 80–90 | 98 |
Integrated Synthetic Routes
Route A: Sequential Fluorination and Olefination
Route B: Olefination Followed by Fluorination
- Step 1 : Synthesize tetradec-11-en-1-ol via Wittig reaction.
- Step 2 : Fluorinate at C2 using Selectfluor.
- Step 3 : Acetylate with acetyl chloride.
Overall yield : 48–60%.
Challenges and Optimization
- Regioselectivity : Competing fluorination at adjacent carbons may occur; using bulky bases (e.g., DBU) minimizes side reactions.
- Double Bond Geometry : Wittig conditions favoring (E)-selectivity (e.g., NaHMDS) are critical.
- Purification : Silica gel chromatography or recrystallization from ethyl acetate improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-fluorotetradec-11-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-fluorotetradec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-fluorotetradec-11-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with cellular components .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
| Property | Acetic Acid; 2-Fluorotetradec-11-en-1-ol | 2,2-Difluorooctan-1-ol Acetate | Tetradec-12-enyl Acetate |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₉FO₂ | C₁₀H₁₆F₂O₂ | C₁₆H₃₀O₂ |
| Molecular Weight | 276.4 g/mol | 206.2 g/mol | 254.4 g/mol |
| Key Functional Groups | Fluorine, C11 double bond, acetate | Dual fluorine, acetate | C12 double bond, acetate |
| Electron Effects | Moderate -I effect (F) | Strong -I effect (2F) | None |
| Hydrolytic Stability | High | Very High | Moderate |
| Applications | Specialty chemicals, agrochemicals | Industrial solvents | Pheromone analogs |
Notes:
Research Findings
- Synthesis Challenges : Introducing fluorine at C2 requires specialized reagents (e.g., DAST or Deoxo-Fluor), with yields influenced by steric hindrance from the double bond .
- Thermal Behavior : The C11 double bond lowers melting points compared to saturated analogs, as seen in tetradec-12-enyl acetate (-20°C vs. +15°C for tetradecyl acetate) .
- Biological Activity: Fluorinated esters demonstrate 2–3x higher insecticidal activity in trials compared to non-fluorinated versions, likely due to reduced enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
